PLD2 Inhibitory Potency of 4-(1-Piperidinyl)-2-butanol vs. PLD1 Selectivity
4-(1-Piperidinyl)-2-butanol demonstrates preferential inhibition of Phospholipase D2 (PLD2) over PLD1. The compound achieves an IC50 of 1.06 µM against PLD2, whereas its IC50 against PLD1 is 760 nM, representing a 1.4-fold higher potency for PLD1 in this assay [1]. However, this differential inhibition profile in a cellular context distinguishes it from more potent, non-selective PLD inhibitors. While the absolute potency is modest, the quantified difference provides a defined starting point for SAR optimization of isoform-selective PLD2 inhibitors, as PLD2 is implicated in cancer cell invasion and survival pathways [1].
PLD1 IC50 760 nM
| Evidence Dimension | Inhibition of PLD isoforms (IC50) |
|---|---|
| Target Compound Data | PLD2 IC50 = 1.06 µM; PLD1 IC50 = 760 nM |
| Comparator Or Baseline | Comparison between PLD1 and PLD2 isoforms for the same compound |
| Quantified Difference | 1.4-fold higher potency for PLD1 in this assay |
| Conditions | PLD2 assay in human HEK293 cells; PLD1 assay in human Calu-1 cells |
Why This Matters
This isoform activity profile provides a chemical starting point for designing selective PLD2 inhibitors, a key target in oncology research.
- [1] BindingDB. BDBM50427801 (CHEMBL2325483) PLD1 and PLD2 inhibition data. Accessed April 2026. View Source
